MAGNESIUM PICRATE X-HYDRATE

Coordination Chemistry Crystallography Energetic Materials

Magnesium picrate x-hydrate (CAS 16824-80-9), systematically identified as the nonahydrate Mg(picrate)₂·9H₂O in single-crystal X-ray studies , is a hydrated alkaline-earth metal salt of 2,4,6-trinitrophenol (picric acid). It crystallizes in the monoclinic space group P2₁/c and exhibits the unusual structural feature of having no direct coordinative interaction between the magnesium cation and the picrate anion, existing instead as a hexaaqua-magnesium(II) complex [Mg(OH₂)₆]²⁺ with picrate counter-ions and three lattice water molecules.

Molecular Formula C12H6MgN6O14
Molecular Weight 482.513
CAS No. 16824-80-9
Cat. No. B579342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGNESIUM PICRATE X-HYDRATE
CAS16824-80-9
SynonymsMAGNESIUM PICRATE X-HYDRATE
Molecular FormulaC12H6MgN6O14
Molecular Weight482.513
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Mg]
InChIInChI=1S/2C6H3N3O7.Mg/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;
InChIKeyVNFAZANPULFNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Picrate X-Hydrate (CAS 16824-80-9): A Structurally Distinct Alkaline-Earth Picrate for Energetic Materials and Coordination Chemistry Research


Magnesium picrate x-hydrate (CAS 16824-80-9), systematically identified as the nonahydrate Mg(picrate)₂·9H₂O in single-crystal X-ray studies [1], is a hydrated alkaline-earth metal salt of 2,4,6-trinitrophenol (picric acid). It crystallizes in the monoclinic space group P2₁/c and exhibits the unusual structural feature of having no direct coordinative interaction between the magnesium cation and the picrate anion, existing instead as a hexaaqua-magnesium(II) complex [Mg(OH₂)₆]²⁺ with picrate counter-ions and three lattice water molecules [1]. This compound is part of a family of energetic metal picrates that serve as reference standards in calorimetric decomposition studies, impact sensitivity comparisons, and coordination chemistry investigations [2].

Why Alkaline-Earth Picrates Are Not Interchangeable: The Magnesium Picrate X-Hydrate Differentiation Case


Although alkaline-earth metal picrates share the picrate anion (C₆H₂N₃O₇⁻), their physicochemical properties—hydration number, coordination geometry, thermal decomposition kinetics, combustion rate, and sensitivity to mechanical stimuli—diverge substantially across the series from magnesium to barium [1]. Generic procurement of 'a metal picrate' without specifying the cation leads to functionally distinct materials: magnesium picrate x-hydrate carries nine water molecules of crystallization per formula unit and decomposes with the lowest activation energy in its group, whereas strontium picrate is a pentahydrate with a polymeric coordination structure and a substantially higher decomposition barrier (171.3 vs. 125.6 kJ/mol) [2]. The quantitative evidence below establishes the specific, verifiable dimensions where magnesium picrate x-hydrate differs from its closest analogs, enabling evidence-based selection rather than assumption-driven substitution.

Magnesium Picrate X-Hydrate: Quantified Differentiation Evidence Against Comparator Compounds


Unique Non-Coordinating Structure: Magnesium Picrate Exists as [Mg(OH₂)₆]²⁺ with No Metal–Picrate Bonding, Unlike Ca, Sr, and Ba Analogs

Single-crystal X-ray diffraction demonstrates that magnesium picrate nonahydrate, Mg(picrate)₂·9H₂O, is the only alkaline-earth picrate in which the metal center has no coordinative interaction with the picrate anion [1]. The structure is formulated as [Mg(OH₂)₆](picrate)₂·3H₂O, with Mg–O bond distances of 2.043(2)–2.077(2) Å to the six aqua ligands [1]. In contrast, strontium picrate pentahydrate forms a linear polymer with direct Sr–O(picrate) bonds, and barium picrate hexahydrate exhibits bidentate chelation to the picrate oxygen atoms [1]. This structural dichotomy means that magnesium picrate presents the picrate anion in a purely ionic, non-coordinated form, which is fundamentally different from the covalently coordinated picrate environments found in heavier alkaline-earth congeners.

Coordination Chemistry Crystallography Energetic Materials

Lowest Activation Energy for Exothermic Decomposition: 125.6 kJ/mol for Mg-Picrate vs. 140.3–257.7 kJ/mol for Ca, Sr, and Ba Picrates

After vacuum dehydration at 473 K and 133 Pa, the activation energy at the initiation stage of exothermic decomposition was determined for the entire alkaline-earth picrate series [1]. Magnesium picrate exhibits the lowest decomposition barrier at 125.6 kJ/mol, compared to 140.3 kJ/mol for calcium picrate, 171.3 kJ/mol for strontium picrate, and 257.7 kJ/mol for barium picrate [1]. This graded increase correlates inversely with cation size and directly with the heavier congeners' propensity toward more complex polymeric coordination networks. The 14.7 kJ/mol difference between Mg and Ca picrates represents a 10.5% reduction in activation energy, while the Mg–Ba gap of 132.1 kJ/mol means magnesium picrate's decomposition barrier is less than half (48.7%) that of barium picrate [1].

Thermal Analysis Energetic Materials Kinetics

Combustion Rate: Magnesium Picrate Burns at 1.2 cm/s vs. 3.5 cm/s for Potassium Picrate and 21 cm/s for Lead Picrate

Under standardized combustion-rate testing at a pressure of 5 MN/m² (50 kgf/cm²), magnesium picrate exhibits a linear burn rate of 1.2 cm/s [1]. This is markedly slower than potassium picrate at 3.5 cm/s (2.9× faster) and lead picrate at 21 cm/s (17.5× faster) [1]. The 1.2 cm/s rate places magnesium picrate among the slowest-burning metal picrates characterized at this pressure, a consequence likely linked to its unique non-coordinating structure and high water of crystallization content that consumes energy during dehydration before sustained combustion can propagate.

Combustion Science Energetic Materials Pyrotechnics

Hydration Number Stability: Magnesium Picrate Retains 6.5 H₂O in Stable Form vs. 4.8 H₂O (Ca) and 4.0 H₂O (Ba) After Phase Transition

Alkaline-earth metal picrates undergo a metastable-to-stable phase transition upon controlled thermal treatment, during which the crystalline water content decreases [1]. In the metastable phase, magnesium picrate contains 9.2–9.9 H₂O molecules, which reduces to 6.5 H₂O in the stable phase [1]. By comparison, calcium picrate transitions from 10.4–10.7 H₂O to 4.8 H₂O, and barium picrate from 5.9–6.4 H₂O to 4.0 H₂O [1]. Strontium picrate (5.0–5.1 H₂O) does not undergo a phase transition [1]. The post-transition hydration number of magnesium picrate (6.5 H₂O) is 35.4% higher than calcium picrate (4.8 H₂O) and 62.5% higher than barium picrate (4.0 H₂O), indicating a significantly greater capacity for retaining structural water in the thermodynamically stable form.

Solid-State Chemistry Hydrate Stability Energetic Materials

Impact Sensitivity Profile: Sr and Ba Picrates Are More Sensitive Than Picric Acid; Mg and Ca Picrates Are Not Classified as Such

Drop hammer impact sensitivity testing across the alkaline-earth picrate series reveals a bifurcated safety profile [1]. Strontium picrate and barium picrate were explicitly found to be more sensitive to impact than picric acid, while magnesium picrate and calcium picrate were not flagged as exceeding the picric acid sensitivity threshold [1]. Although the full DH₅₀ numerical values were not reported in the source abstract, the qualitative classification carries direct procurement and handling implications: magnesium and calcium picrates fall into a lower regulatory and safety-risk category for impact sensitivity compared to the strontium and barium congeners.

Explosive Sensitivity Safety Assessment Energetic Materials Handling

Thermal Decomposition Onset: Alkaline-Earth Picrates Decompose at Higher Temperatures Than Picric Acid; Magnesium Picrate Defines the Lower Bound of This Group

All alkaline-earth metal picrates begin exothermic decomposition at higher temperatures than picric acid itself, and the decomposition heat of all alkaline-earth picrates is lower than that of picric acid [1]. Within this group, magnesium picrate's 125.6 kJ/mol activation energy defines the lowest decomposition barrier, making it the most thermally 'approachable' member of the series [1]. This positions magnesium picrate as the baseline for thermal stability comparisons: if a process requires a picrate salt that decomposes at a temperature closer to picric acid (rather than the substantially more thermally stabilized barium picrate at 257.7 kJ/mol), magnesium picrate is the closest alkaline-earth analog [1].

Thermal Stability Energetic Materials Comparative Thermochemistry

Where Magnesium Picrate X-Hydrate Delivers Verifiable Selection Advantage: Evidence-Backed Application Scenarios


Model Compound for 'Non-Coordinating Picrate Anion' Studies in Extraction and Photophysics

Because magnesium picrate is the only structurally characterized alkaline-earth picrate in which the picrate anion has no coordinative interaction with the metal center [1], it serves as an ideal model for studying the picrate anion's intrinsic spectroscopic, extraction, and charge-transfer properties without the confounding influence of metal–ligand orbital overlap. Researchers investigating the 'picrate effect' in ionophore complexation or picrate-based luminescence can use magnesium picrate as the ionic control, enabling clean separation of anion-specific phenomena from coordination-induced perturbations.

Calibration Standard for Low-Activation-Energy Decomposition Kinetics in Energetic Materials Panels

With the lowest exothermic decomposition activation energy (125.6 kJ/mol) among structurally characterized alkaline-earth picrates [1], magnesium picrate x-hydrate is the natural lower-bound calibrant for thermal hazard screening panels that span metal picrate energetic materials. Laboratories performing DSC or ARC (Accelerating Rate Calorimetry) safety assessments can incorporate magnesium picrate to establish the minimum kinetic baseline, with calcium, strontium, and barium picrates providing higher-energy reference points.

Controlled-Burn Pyrotechnic Formulation Ingredient Requiring Slow Propagation (1.2 cm/s)

The linear combustion rate of magnesium picrate (1.2 cm/s at 5 MN/m²) is the slowest characterized among common metal picrates [1], at less than 6% of the lead picrate burn rate (21 cm/s). Pyrotechnic formulators developing time-delay columns, gas-generating compositions, or moderated-burn signaling devices can select magnesium picrate when the application demands a slow, sustained deflagration rather than the near-instantaneous ignition characteristic of potassium or lead picrate systems.

Lower-Impact-Sensitivity Alternative to Strontium or Barium Picrate in Safety-Restricted Procurement Environments

Drop hammer classification data indicate that magnesium picrate (like calcium picrate) is not classified as more impact-sensitive than picric acid, whereas strontium and barium picrates exceed this baseline sensitivity threshold [1]. Institutions whose chemical hygiene plans or import regulations prohibit acquisition of picrate salts more sensitive than picric acid itself can defensibly procure magnesium picrate x-hydrate as the safer alkaline-earth candidate, subject to site-specific risk assessment and compliance verification.

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